molecular formula C11H8Cl2N2 B594736 5-(3,5-Dichlorophenyl)pyridin-2-amine CAS No. 1226595-66-9

5-(3,5-Dichlorophenyl)pyridin-2-amine

Cat. No. B594736
M. Wt: 239.099
InChI Key: SKEJSAOWCCLFQZ-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2 . It has a molecular weight of 239.1 .


Molecular Structure Analysis

The molecular structure of 5-(3,5-Dichlorophenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions .

Scientific Research Applications

Application 1: Fungicidal Activity of Pyrimidinamine Derivatives

  • Summary of the Application: Pyrimidinamine derivatives, including those containing a 5-(3,5-Dichlorophenyl)pyridin-2-amine moiety, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
  • Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds were then tested for their fungicidal activity .
  • Results or Outcomes: The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

Application 2: Inhibition of Furin

  • Summary of the Application: “5-(3,5-Dichlorophenyl)pyridin-2-amine” derived molecules have been studied for their ability to inhibit furin, a proprotein convertase . Furin is involved in the maturation of many secreted proteins and is connected to several pathologies such as rheumatoid arthritis, obesity, and cancer as well as infections by bacteria and viruses . Inhibitors of furin might serve as broad-spectrum antiviral therapeutics .
  • Methods of Application or Experimental Procedures: The binding mechanism of this inhibitor class was characterized using structural, biophysical, and biochemical methods . A MALDI-TOF-MS-based furin activity assay was established, IC50 values were determined, and X-ray structures of (3,5-dichlorophenyl)pyridine-derived compounds in complex with furin were solved .
  • Results or Outcomes: The inhibitors induced a substantial conformational rearrangement of the active-site cleft by exposing a central buried tryptophan residue . These changes formed an extended hydrophobic surface patch where the 3,5-dichlorophenyl moiety of the inhibitors was inserted into a newly formed binding pocket . Consistent with these structural rearrangements, slow off-rate binding kinetics and strong structural stabilization were observed in surface plasmon resonance and differential scanning fluorimetry experiments, respectively .

properties

IUPAC Name

5-(3,5-dichlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEJSAOWCCLFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718571
Record name 5-(3,5-Dichlorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorophenyl)pyridin-2-amine

CAS RN

1226595-66-9
Record name 5-(3,5-Dichlorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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